molecular formula C8H9NO2 B195528 2-Acetamidophenol CAS No. 614-80-2

2-Acetamidophenol

Cat. No.: B195528
CAS No.: 614-80-2
M. Wt: 151.16 g/mol
InChI Key: ADVGKWPZRIDURE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Acetamidophenol, also known as N-(2-Hydroxyphenyl)acetamide, is an aromatic compound that has potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities .

Mode of Action

It has been suggested that the compound may interact with arylamine n-acetyltransferases (nats), which are key enzymes required for generating this compound . The compound’s interaction with DNA has also been studied, with the free ortho hydroxyl group conferring both potency and selectivity .

Biochemical Pathways

It has been confirmed to have the same biosynthesis route as phenazine-1-carboxylic (pca) through the deletion of genes phzf, nat, and trpe . The degradation pathway of the compound has been studied, with the compound being classified into three categories: coupling, direct cleavages of the ring, and formation of carboxylic acid .

Pharmacokinetics

It is known that the compound is an aromatic compound derived from salicylic acid . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It has been suggested that the compound has potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, water pollution is a significant environmental issue that can affect the degradation of the compound . Furthermore, the production of this compound can be enhanced by adding 2-amidophenol and Fe 3+ to the medium .

Safety and Hazards

2-Acetamidophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation and serious eye irritation .

Future Directions

The future direction of 2-Acetamidophenol research is likely to focus on developing more sustainable and efficient strategies for its synthesis . For instance, one study has reported a promising strategy that involves the use of a one-pot whole-cell cascade biocatalytic pathway to produce this compound and its analogues . This method can efficiently produce 1.8 g/L this compound using the methyl anthranilate hydrolysis product as the substrate .

Preparation Methods

Orthocetamol can be synthesized through various methods. One common synthetic route involves the acetylation of ortho-aminophenol with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Ortho-aminophenol and acetic anhydride.

    Conditions: Acidic medium, typically using a catalyst like sulfuric acid.

    Procedure: The ortho-aminophenol is dissolved in an acidic medium, and acetic anhydride is added dropwise. The mixture is stirred and heated to promote the acetylation reaction.

    Product: Orthocetamol is obtained after purification, usually through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Orthocetamol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of orthocetamol can yield nitro-orthocetamol.

Comparison with Similar Compounds

Orthocetamol is structurally similar to other acetamidophenol isomers, such as:

Orthocetamol’s uniqueness lies in its distinct crystal structure and potential hepatoprotective effects, which are not observed in paracetamol .

Properties

IUPAC Name

N-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKWPZRIDURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022082
Record name 2-Hydroxyacetanilide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-80-2, 4746-61-6, 57047-65-1
Record name 2-Acetamidophenol
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Record name 2-Hydroxyacetanilide
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Record name Acetamide, 2-hydroxy-N-phenyl-
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Record name Acetylaminophenol
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Record name 2-Acetamidophenol
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Record name Acetamide, N-(2-hydroxyphenyl)-
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Record name 2-Hydroxyacetanilide
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Record name 2'-hydroxyacetanilide
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Record name O-HYDROXYACETANILIDE
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Record name 2'-Hydroxyacetanilide
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Synthesis routes and methods

Procedure details

10.9 g of o-aminophenol and 100 ml of acetic acid were placed in a 300 ml round-bottom flask, followed by addition of 10.2 g acetic anhydride under ice-water cooling. The mixture was heated at 60° C. for one hour to complete the reaction, resulting in formation of 2-acetaminophenol. 23.4 g gaseous chlorine was then passed into the reaction mixture at a temperature of 80°-90° C. and the resulting reaction solution was cooled and evaporated under reduced pressure to leave 24.9 g of yellow crystals of 2-acetamino-4,5,6-trichlorophenol which melted with decomposition at 200° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Acetamidophenol?

A1: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q2: How is this compound synthesized?

A2: this compound can be synthesized through various methods, including:

  • Chemoselective acetylation of 2-aminophenol: This method utilizes enzymes like Novozym 435 as catalysts, with vinyl acetate as the preferred acyl donor due to its irreversible reaction properties. []
  • Reaction of o-hydroxyaldehydes or o-hydroxyketones with monochloramine: This method efficiently converts compounds like salicylaldehyde and 2-hydroxyacetophenone into this compound. []
  • Magnesium powder-catalyzed acetylation of amines: This green synthetic approach uses magnesium powder as a catalyst and acetic anhydride as the acetylating agent to produce amides, including this compound, with high efficiency. []

Q3: Are there spectroscopic data available for characterizing this compound?

A3: Yes, various spectroscopic techniques have been employed for the structural elucidation of this compound and its derivatives:

  • NMR Spectroscopy (1H NMR, 13C NMR, 2D NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
  • Mass Spectrometry (MS, LC/HRMS, MS/MS): Confirms the molecular weight and fragmentation pattern, aiding in identification and analysis, particularly for metabolites. [, , , , , , ]
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule through characteristic absorption bands. [, ]

Q4: What are the known biological activities of this compound?

A4: Research suggests this compound exhibits various biological activities, including:

  • Antibacterial activity: Demonstrates activity against both Gram-positive and Gram-negative bacteria. [, ]
  • Antifungal activity: Shows potential for controlling fungal pathogens in agricultural settings. []
  • Anti-inflammatory activity: Exhibits anti-inflammatory properties in both in vitro and in vivo models, potentially by suppressing the RANK/RANKL pathway. [, ]
  • Antioxidant activity: Demonstrates radical scavenging activity in vitro. []
  • Analgesic activity: Shows pain-relieving effects in animal models. []
  • Epidermal Growth Factor Receptor (EGFR) inhibition: Derivatives of this compound have shown potential as EGFR inhibitors, suggesting potential anticancer applications. []

Q5: How does this compound exert its anti-inflammatory effects?

A5: While the exact mechanism is still under investigation, studies suggest that this compound might exert its anti-inflammatory effects through the suppression of the RANK/RANKL pathway. This pathway plays a critical role in the differentiation and activation of osteoclasts, cells involved in bone resorption, which is a hallmark of inflammatory joint diseases like rheumatoid arthritis. []

Q6: What is the significance of this compound in plant science?

A6: this compound plays a crucial role in plant-microbe interactions:

  • Phytoalexin Metabolism: It's a key intermediate in the detoxification pathway of benzoxazolinone (BOA), a plant defense compound, by certain fungi. []
  • Allelopathic Interactions: this compound, along with other benzoxazinone derivatives and phenolic acids, contributes to the allelopathic potential of wheat, influencing the growth of neighboring plant species. []
  • Biomarker for Whole Grain Intake: Metabolites of this compound, such as this compound sulfate, have been identified as potential biomarkers for whole grain wheat intake in humans. []

Q7: How is this compound metabolized in biological systems?

A7: Several metabolic pathways for this compound have been observed:

  • Glucosylation: In plants and microorganisms, this compound can be detoxified through glucosylation, forming its glucoside derivative. []
  • Sulfation: In humans, this compound can be metabolized into this compound sulfate, which is detectable in urine. [, ]
  • Formation of Oligomers: Some bacteria can transform this compound into dimers and trimers. []
  • Nitration and Nitrosylation: Microorganisms can also modify this compound through nitration and nitrosylation reactions. []

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